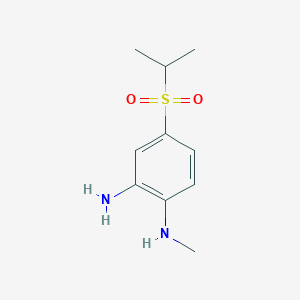
((1R,1'R,2S,2'S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate is a chiral rhodium complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable tool in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate typically involves the coordination of the DuanPhos ligand to a rhodium precursor, such as rhodium(I) chloride dimer. The reaction is carried out in the presence of a base, such as sodium tetrafluoroborate, under an inert atmosphere to prevent oxidation. The resulting complex is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced back to its original state from higher oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce new rhodium complexes with different ligands .
Aplicaciones Científicas De Investigación
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which ((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate exerts its effects involves the coordination of the rhodium center to the substrate, followed by the transfer of chiral information from the DuanPhos ligand to the substrate. This results in the formation of chiral products with high enantioselectivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric catalysis.
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A chiral auxiliary used in various asymmetric synthesis reactions.
Uniqueness
((1R,1’R,2S,2’S)-DuanPhos (cyclooctadiene)rhodium(I)) tetrafluoroborate is unique due to its high enantioselectivity and efficiency in catalysis. It offers advantages over similar compounds in terms of reaction rates and yields, making it a preferred choice in many asymmetric synthesis applications .
Propiedades
Fórmula molecular |
C32H44BF4P2Rh- |
|---|---|
Peso molecular |
680.4 g/mol |
Nombre IUPAC |
(1R)-2-tert-butyl-1-[(1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C24H32P2.C8H12.BF4.Rh/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h7-14,21-22H,15-16H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t21-,22-,25?,26?;;;/m1.../s1 |
Clave InChI |
KBRRCZLCSYPXJD-WAZRTRMFSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC(P1[C@H](C2=CC=CC=C2C1)[C@@H]3P(CC4=CC=CC=C34)C(C)(C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



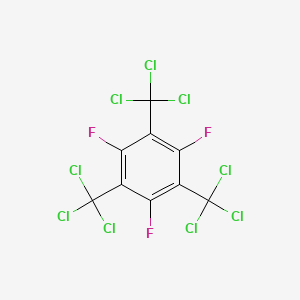


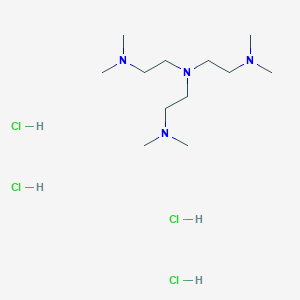


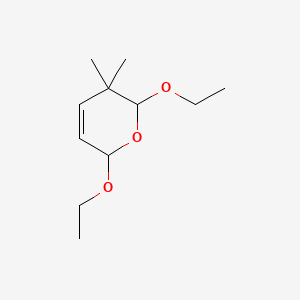
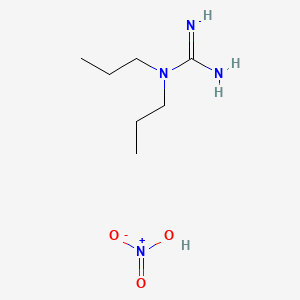
![[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol](/img/structure/B14753909.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14753914.png)
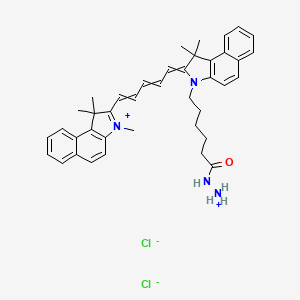
![2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
